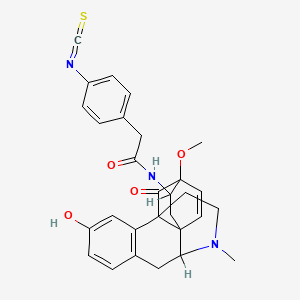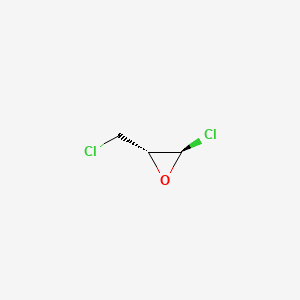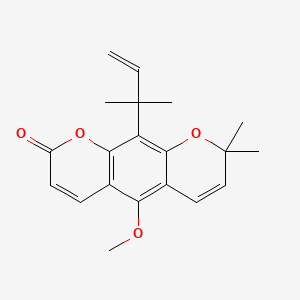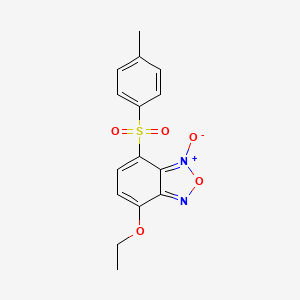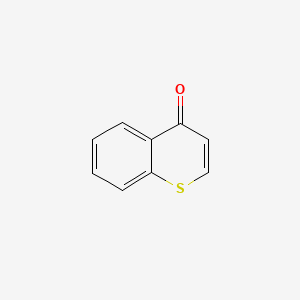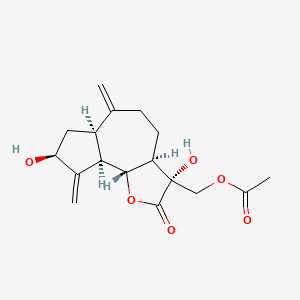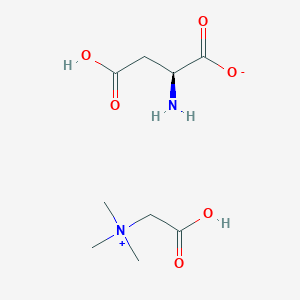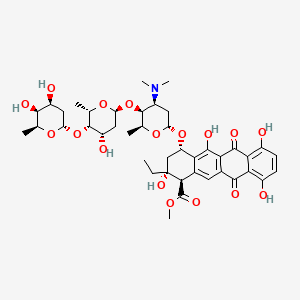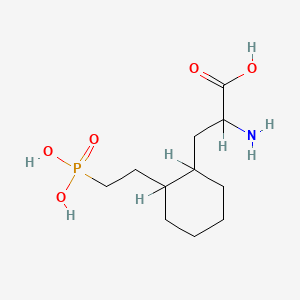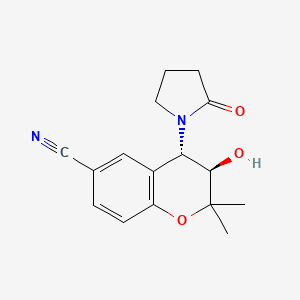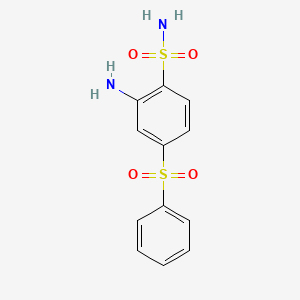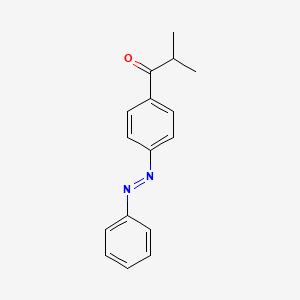
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- is an organic compound with the molecular formula C16H16N2O and a molecular weight of 252.31 g/mol. This compound is characterized by the presence of an azobenzene moiety and an isopropylcarbonyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- typically involves the reaction of 4-phenylazobenzene with isopropylcarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the azobenzene moiety can lead to the formation of hydrazobenzene derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazobenzene derivatives. Substitution reactions can result in various substituted phenylazobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and photoresponsive polymers.
Wirkmechanismus
The mechanism of action of 1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- involves its interaction with specific molecular targets and pathways. The azobenzene moiety can undergo photoisomerization, switching between trans and cis configurations upon exposure to light. This property makes it useful in applications requiring controlled molecular switching. The isopropylcarbonyl group may also contribute to the compound’s overall reactivity and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: A simpler compound with similar photoisomerization properties but lacking the isopropylcarbonyl group.
4-Phenylazobenzene: Similar structure but without the isopropylcarbonyl group.
(4-Phenylazo)acetophenone: Contains an acetophenone group instead of an isopropylcarbonyl group.
Uniqueness
1-Propanone, 2-methyl-1-(4-(phenylazo)phenyl)- is unique due to the presence of both the azobenzene moiety and the isopropylcarbonyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require both photoisomerization and reactivity associated with the isopropylcarbonyl group.
Eigenschaften
CAS-Nummer |
75993-91-8 |
|---|---|
Molekularformel |
C16H16N2O |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
2-methyl-1-(4-phenyldiazenylphenyl)propan-1-one |
InChI |
InChI=1S/C16H16N2O/c1-12(2)16(19)13-8-10-15(11-9-13)18-17-14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI-Schlüssel |
YUBMTDGMUUMRDC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Synonyme |
(4-phenylazophenyl)isopropylcarbonyl (p-phenylazophenyl)isopropylcarbonyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


